2,5-Diacetamido-1,3,4-thiadiazole
Overview
Description
2,5-Diacetamido-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical properties to these compounds, making them valuable in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diacetamido-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts. This reaction is carried out in refluxing water for about 10 hours, yielding the desired product with good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diacetamido-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The nitrogen and sulfur atoms in the thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5-diacetamido-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole: Known for its use as a multifunctional additive in lubricants.
2-Amino-1,3,4-thiadiazole: Exhibits antimicrobial activity and is used as a scaffold for drug development.
1,3,4-Thiadiazole derivatives: These compounds have diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness: 2,5-Diacetamido-1,3,4-thiadiazole stands out due to its dual acetamido groups, which enhance its solubility and bioavailability. This structural feature makes it a promising candidate for drug development, particularly in the field of anticancer research.
Properties
IUPAC Name |
N-(5-acetamido-1,3,4-thiadiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-10-6(13-5)8-4(2)12/h1-2H3,(H,7,9,11)(H,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWPKKXILWSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953676 | |
Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31736-97-7 | |
Record name | NSC119942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIACETAMIDO-1,3,4-THIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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